1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide
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Overview
Description
1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenethyl group and a carboxamide group, along with a methoxypyridazine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyridazine Moiety: The methoxypyridazine ring can be synthesized from methyl 6-methoxypyridazine-3-carboxylate through a reduction reaction using sodium tetrahydroborate and calcium chloride in tetrahydrofuran at room temperature.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The methoxypyridazine moiety is then coupled with the piperidine ring through a series of coupling reactions, often involving reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar methoxypyridazine moiety.
(6-Methoxypyridazin-3-yl)methanol: A related compound with a methanol group instead of the piperidine and carboxamide groups.
Uniqueness
1-(6-methoxypyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-10-9-17(21-22-18)23-13-5-8-16(14-23)19(24)20-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-14H2,1H3,(H,20,24) |
InChI Key |
RNHOLDBSXVTVFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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